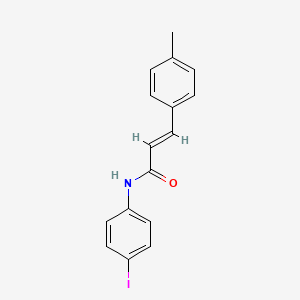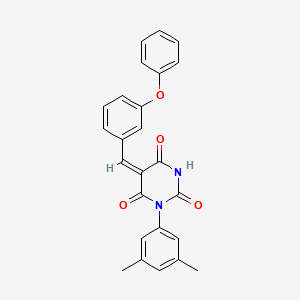![molecular formula C19H20N2O5S B11667781 2-methoxy-4-[(E)-{2-[3-(phenylsulfanyl)propanoyl]hydrazinylidene}methyl]phenyl methyl carbonate](/img/structure/B11667781.png)
2-methoxy-4-[(E)-{2-[3-(phenylsulfanyl)propanoyl]hydrazinylidene}methyl]phenyl methyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-4-[(E)-{2-[3-(phenylsulfanyl)propanoyl]hydrazinylidene}methyl]phenyl methyl carbonate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxy group, a phenylsulfanyl group, and a hydrazinylidene moiety, making it an interesting subject for chemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[(E)-{2-[3-(phenylsulfanyl)propanoyl]hydrazinylidene}methyl]phenyl methyl carbonate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the hydrazinylidene intermediate, followed by the introduction of the phenylsulfanyl group and the methoxy group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to achieve efficient production.
化学反应分析
Types of Reactions
2-methoxy-4-[(E)-{2-[3-(phenylsulfanyl)propanoyl]hydrazinylidene}methyl]phenyl methyl carbonate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazinylidene moiety can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group may yield sulfoxides or sulfones, while reduction of the hydrazinylidene moiety may produce hydrazine derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or protein binding.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as drug development.
Industry: It may be used in the development of new materials or as a precursor for industrial chemicals.
作用机制
The mechanism of action of 2-methoxy-4-[(E)-{2-[3-(phenylsulfanyl)propanoyl]hydrazinylidene}methyl]phenyl methyl carbonate involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group may play a role in binding to specific sites, while the hydrazinylidene moiety could be involved in redox reactions. The exact pathways and molecular targets would require further experimental studies to elucidate.
相似化合物的比较
Similar Compounds
- 2-methoxy-4-[(E)-{2-(2-nitrophenoxy)propanoyl]hydrazono}methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate
- 2-methoxy-4-[(E)-{2-(4-nitrophenoxy)propanoyl]hydrazono}methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate
Uniqueness
Compared to similar compounds, 2-methoxy-4-[(E)-{2-[3-(phenylsulfanyl)propanoyl]hydrazinylidene}methyl]phenyl methyl carbonate stands out due to its unique combination of functional groups. The presence of the phenylsulfanyl group, in particular, may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research.
属性
分子式 |
C19H20N2O5S |
|---|---|
分子量 |
388.4 g/mol |
IUPAC 名称 |
[2-methoxy-4-[(E)-(3-phenylsulfanylpropanoylhydrazinylidene)methyl]phenyl] methyl carbonate |
InChI |
InChI=1S/C19H20N2O5S/c1-24-17-12-14(8-9-16(17)26-19(23)25-2)13-20-21-18(22)10-11-27-15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3,(H,21,22)/b20-13+ |
InChI 键 |
HWTVALFMEWEHEP-DEDYPNTBSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CCSC2=CC=CC=C2)OC(=O)OC |
规范 SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CCSC2=CC=CC=C2)OC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11667702.png)
![2,5-dimethyl-N-[(E)-(4-methylphenyl)methylideneamino]furan-3-carboxamide](/img/structure/B11667705.png)
![4-nitro-N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide](/img/structure/B11667713.png)
![7-(4-fluorobenzyl)-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11667715.png)
![N-(3-{(1E)-1-[2-(morpholin-4-ylacetyl)hydrazinylidene]ethyl}phenyl)acetamide](/img/structure/B11667723.png)
![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(naphthalen-1-YL)methylidene]acetohydrazide](/img/structure/B11667730.png)

![N'-[(Z)-(2-nitrophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11667760.png)
![N'-[(E)-{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B11667767.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide](/img/structure/B11667773.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11667786.png)
![(5Z)-3-benzyl-5-{3-chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667790.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methoxybenzohydrazide](/img/structure/B11667796.png)

